Mirin is a traditional Japanese sweet rice wine seasoning used for cooking. [] It is produced through a fermentation process involving glutinous rice, rice koji (steamed rice cultivated with Aspergillus oryzae), and shochu (distilled alcohol). [] The fermentation process is characterized by saccharification and aging of the glutinous rice facilitated by the enzymatic activity of rice koji, leading to the breakdown of starch and protein. [] This process results in a product rich in sugars, primarily glucose, contributing to Mirin's sweet taste. [] Mirin is categorized as a liquor seasoning under the Japanese Liquor Tax Law, requiring an extract content of 40% or more and an alcohol content of less than 15%. []
Mirin is classified as an alcoholic beverage under Japan's Liquor Tax Law. It can be categorized into different types based on production methods:
The synthesis of mirin involves several key steps:
Mirin's molecular structure is primarily composed of various sugars (such as glucose and oligosaccharides), amino acids (like glutamic acid), organic acids (including lactic acid), and aromatic compounds. The sugars contribute to its sweetness while amino acids enhance umami flavors.
The presence of these components results in a complex flavor profile that is both sweet and savory .
The production of mirin involves several chemical reactions:
These reactions are crucial for developing the characteristic taste and aroma of mirin .
The mechanism by which mirin enhances food flavors involves several processes:
These actions make mirin a versatile ingredient in culinary applications .
Mirin exhibits several notable physical and chemical properties:
Property | Value/Description |
---|---|
Appearance | Syrupy liquid |
Color | Pale amber |
Alcohol Content | Approximately 14% |
pH | Typically around 5.5 |
Sugar Content | Varies; typically high due to fermentation |
Aroma | Sweet with complex notes |
These properties contribute to its functionality as both a cooking ingredient and a condiment .
Mirin has diverse applications in culinary arts:
Beyond cooking, mirin can also serve as a sweetener in desserts or beverages due to its unique flavor profile .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3